(-)DIP-Chloride, also known as B-chlorodiisopinocampheylborane, is a significant compound in organic chemistry, particularly noted for its role as a reagent in asymmetric synthesis. This compound is derived from diisopinocampheylborane and is utilized primarily for its ability to selectively reduce prochiral aralkyl ketones, making it valuable in the synthesis of various pharmaceuticals and fine chemicals. The compound's importance lies in its high enantioselectivity and efficiency in chemical reactions.
(-)DIP-Chloride is typically synthesized from diisopinocampheylborane through chlorination processes. It is commercially available from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers. The compound has a CAS number of 112246-73-8, which facilitates its identification in chemical databases.
(-)DIP-Chloride belongs to the class of organoboron compounds. It is categorized under chloroboranes, which are characterized by the presence of boron and chlorine atoms. This compound is particularly noted for its chiral nature, which contributes to its utility in asymmetric synthesis.
The synthesis of (-)DIP-Chloride can be achieved through several methods, with one common approach involving the reaction of diisopinocampheylborane with chlorine gas or other chlorinating agents. The chlorination can be performed under controlled conditions to ensure selectivity and yield.
(-)DIP-Chloride features a boron atom bonded to a chlorine atom and two diisopinocampheyl groups. Its molecular formula is C15H22ClB, and it has a molecular weight of approximately 260. The structure exhibits chirality due to the presence of the diisopinocampheyl groups.
(-)DIP-Chloride is primarily known for its role in asymmetric reductions. It acts as a stoichiometric reagent capable of reducing prochiral ketones to form chiral alcohols with high enantiomeric excess.
The mechanism by which (-)DIP-Chloride reduces prochiral ketones involves several key steps:
(-)DIP-Chloride is extensively used in asymmetric synthesis within organic chemistry. Its applications include:
The discovery of (-)-Diisopinocampheyl Chloroborane (commonly referenced as (-)-DIP-Chloride™) in 1985 by Chandrasekharan, Ramachandran, and Brown marked a transformative advance in enantioselective reduction chemistry. As reported in foundational literature, this reagent emerged from systematic organoborane research at Purdue University, where the team exploited the chiral pool of terpenes—specifically (+)-α-pinene—to synthesize a borane derivative with exceptional stereocontrol [3]. Unlike earlier chiral reducing agents, (-)-Diisopinocampheyl Chloroborane exhibited unprecedented enantioselectivity (>95% ee) for prochiral ketones, attributable to its sterically congested diisopinocampheylborane framework and highly electrophilic boron-chloride bond [3] [9]. This innovation addressed a critical limitation in asymmetric synthesis: the lack of broadly applicable catalysts for generating enantiopure secondary alcohols from diverse ketone substrates.
The reagent’s development coincided with pharmaceutical industries’ escalating demand for enantioselective methodologies. By 1987, its commercial availability accelerated adoption in synthetic routes for bioactive molecules, cementing its role as a benchmark reagent [3]. The timeline below summarizes key milestones in its evolution:
Table 1: Key Developments in (-)-Diisopinocampheyl Chloroborane History
Year | Development | Significance |
---|---|---|
1985 | Initial synthesis by Brown, Chandrasekharan, and Ramachandran [3] | First reproducible preparation from (+)-α-pinene via hydroboration/HCl treatment |
1988 | Application in antidepressant (Fluoxetine) synthesis [3] | Demonstrated utility in pharmaceutical intermediates |
1993 | Discovery of stereochemical inversion in trifluoromethyl ketone reductions [9] | Revealed unique fluoroalkyl-directed stereocontrol |
1997 | Economical preparation protocol established [3] | Enabled industrial-scale use via NaBH₄/BCl₃/α-pinene route |
2002 | Critical role in SIB-1508Y synthesis for Parkinson’s disease [6] | Solved low enantioselectivity in allylboration of heteroaromatic aldehydes |
(-)-Diisopinocampheyl Chloroborane fundamentally reshaped stereoselective synthesis through three key mechanisms: its capacity for asymmetric amplification, substrate generality, and functional group tolerance. The reagent operates via a six-membered transition state where the ketone coordinates to the electrophilic boron center, while a hydride is delivered from the chiral pinene-derived backbone. This mechanism enforces facial selectivity, producing alcohols with predictable absolute configuration [3] [9]. Crucially, it exhibits nonlinear stereoselectivity (asymmetric amplification), where enantiopurity of the product exceeds that of the reagent—enabling high ee outcomes even with moderately enantiopure pinene precursors [3].
Comparative studies underscore its superiority over alternative chiral reductants. For example, in the reduction of heteroaromatic β,γ-unsaturated ketones, (-)-Diisopinocampheyl Chloroborane achieved >90% ee where allylboration methods using Diisopinocampheylallylborane (Ipc₂Ball) yielded ≤80% ee due to substrate crystallinity and moisture sensitivity issues [6]. The table below highlights performance across ketone classes:
Table 2: Enantioselectivity of (-)-Diisopinocampheyl Chloroborane Across Ketone Substrates
Ketone Class | Representative Substrate | % ee | Configuration | Superiority vs. Alternatives |
---|---|---|---|---|
Aryl alkyl | Acetophenone | 98% | R | Higher ee vs. CBS catalyst (92%) |
Trifluoromethyl | CF₃COCH₃ | 96% | S | Inverted stereochemistry vs. alkanes |
β,γ-Unsaturated heteroaromatic | 3-Pyridyl-but-3-en-2-one | 94% | R | Solves allylboration failures (75% ee) |
α-Acetylenic | HC≡C–COCH₃ | 97% | S | Tolerates alkynes; BINAL-H fails |
Functionally, the reagent’s compatibility with aldehydes, esters, and heterocycles—without protecting groups—enabled streamlined syntheses of complex pharmaceuticals. For instance, it facilitated enantioselective reductions in the presence of benzofuran rings and aminoacetophenones, motifs prevalent in CNS-active drugs [3] [6]. This versatility established (-)-Diisopinocampheyl Chloroborane as an indispensable tool for constructing stereodefined architectures inaccessible via prior methodologies.
The synthetic value of (-)-Diisopinocampheyl Chloroborane is epitomized by its application in manufacturing neuroactive agents, antiviral compounds, and antitumor drugs. A landmark achievement was its use in synthesizing SIB-1508Y, a nicotine receptor agonist developed for Parkinson’s disease. Traditional approaches relying on allylboration of pyridinecarboxaldehydes suffered from erratic enantioselectivity (75–80% ee). By switching to (-)-Diisopinocampheyl Chloroborane-mediated reduction of the corresponding β,γ-unsaturated ketone, researchers achieved 94% ee and eliminated cryogenic conditions [6].
Similarly, the reagent enabled pivotal steps in synthesizing:
For trifluoromethyl ketones, (-)-Diisopinocampheyl Chloroborane uniquely delivers S-alcohols—opposite to hydrogen-containing analogs—due to stereoelectronic effects from the fluoroalkyl group. This inversion proved critical for MK-287’s efficacy, as the alternative enantiomer showed 20-fold lower receptor affinity [9]. Such case studies validate the reagent as a strategic asset for drug campaigns demanding rigorous stereocontrol.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7